MAGE-3 (113-121)
Description
Properties
sequence |
VAELVHFLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (113-121);; MAGE-3 (113-121) |
Origin of Product |
United States |
Molecular Mechanisms of Mage 3 113 121 Generation and Processing
Proteasomal Degradation of the MAGE-A3 Parent Protein
The initial and rate-limiting step in the generation of most MHC class I-presented peptides is the degradation of the source protein by the proteasome, a large, multi-catalytic protease complex found in the cytosol and nucleus of all eukaryotic cells. mdpi.com The ubiquitin-proteasome system (UPS) tags intracellular proteins for degradation, breaking them down into smaller peptide fragments. nih.govnih.gov These fragments can then serve as precursors for antigenic peptides. nih.gov
Standard proteasomes, also known as constitutive proteasomes, are present in all mammalian cells. nih.govfrontiersin.org Their catalytic core, the 20S particle, is composed of four stacked rings. mdpi.com The two inner rings contain the catalytically active β-subunits: β1, β2, and β5. mdpi.comnih.gov These subunits are responsible for the proteasome's proteolytic activities, often referred to as caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). nih.gov
While standard proteasomes are responsible for the general turnover of intracellular proteins, including MAGE-A3, their efficiency in producing specific antigenic epitopes can be limited. In some cases, the standard proteasome can introduce cleavages that destroy the antigenic peptide sequence. nih.gov For instance, in the processing of one MAGE-3 peptide, the standard proteasome was found to be more efficient at destroying the epitope than producing it. nih.gov This highlights the critical role of specialized proteasome subtypes in generating an effective anti-tumor immune response.
In response to inflammatory signals, such as the cytokine interferon-gamma (IFN-γ), or constitutively in cells of the hematopoietic lineage, the catalytic subunits of the standard proteasome are replaced by their inducible counterparts, forming what is known as the immunoproteasome. nih.govuni-greifswald.de The immunoproteasome contains the catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7). nih.govencyclopedia.pub This exchange alters the cleavage specificity of the proteasome, generally enhancing the production of peptides that bind to MHC class I molecules. physiology.org
Research has shown that the generation of certain MAGE-A3 epitopes is critically dependent on the immunoproteasome. nih.govnih.gov For example, the production of the MAGE-3 peptide AELVHFLLL, presented by HLA-B40, requires the immunoproteasome. nih.govnih.gov
In addition to standard and immunoproteasomes, cells can also contain intermediate proteasomes , which feature a mix of standard and inducible catalytic subunits. mdpi.compnas.org These hybrid proteasomes have unique cleavage properties and can exclusively process certain tumor antigens. frontiersin.orgpnas.org Studies have identified that some MAGE-A3 peptides, such as MAGE-A3(114–122), can be generated with comparable efficiency by both immunoproteasomes and intermediate proteasomes. frontiersin.orgencyclopedia.pub Another MAGE-A3 epitope, MAGE-A3(271–279), is processed exclusively by an intermediate proteasome containing only the β5i subunit (referred to as the β5i intermediate proteasome). frontiersin.orgpnas.org
Table 1: Proteasome Subtypes and their Catalytic Subunits
| Proteasome Type | Catalytic Subunit β1 | Catalytic Subunit β2 | Catalytic Subunit β5 |
|---|---|---|---|
| Standard Proteasome | β1 | β2 | β5 |
| Immunoproteasome | β1i (LMP2) | β2i (MECL-1) | β5i (LMP7) |
| Intermediate Proteasome (β5i) | β1 | β2 | β5i (LMP7) |
| Intermediate Proteasome (β1i-β5i) | β1i (LMP2) | β2 | β5i (LMP7) |
This table summarizes the composition of the major proteasome subtypes involved in antigen processing. Data sourced from frontiersin.orgmdpi.compnas.org.
The specific combination of catalytic subunits within the proteasome directly dictates the cleavage pattern of a protein and, consequently, which peptides are produced. The exchange of standard subunits for immunosubunits modifies the proteolytic activities, leading to increased cleavage after hydrophobic and basic residues and decreased cleavage after acidic residues, which favors the generation of peptides that can bind to MHC class I molecules.
The importance of individual subunits is profound. For the efficient processing of the MAGE-A3/HLA-A2 peptide (FLWGPRALV), the presence of the standard subunit β1 is required to generate the correct C-terminus, while the absence of the standard subunit β5 is necessary to prevent a destructive cleavage within the peptide sequence. pnas.org In another case involving a MAGE-3 peptide, the substitution of just the β5 subunit with β5i was necessary and sufficient to ensure the production of the antigenic peptide. nih.govnih.gov This demonstrates that the incorporation of a single immunosubunit can be enough to prevent destructive cleavages and enhance the yield of a specific epitope. nih.gov
Table 2: Processing of Specific MAGE-A3 Epitopes by Proteasome Subtypes
| MAGE-A3 Epitope | Sequence | Generating Proteasome(s) | Source(s) |
|---|---|---|---|
| MAGE-A3 (112-120) | KVAELVHFL | Immunoproteasome, Intermediate Proteasomes | encyclopedia.pubresearchgate.net |
| MAGE-A3 (271-279) | FLWGPRALV | Intermediate Proteasome (β5i) | frontiersin.orgpnas.org |
| MAGE-A3 (HLA-B40 presented) | AELVHFLLL | Immunoproteasome | nih.govnih.gov |
This table illustrates how different MAGE-A3 epitopes are preferentially generated by specific proteasome subtypes.
Contribution of Immunoproteasomes and Intermediate Proteasomes to MAGE-3 (113-121) Processing
Involvement of Cytosolic Aminopeptidases in MAGE-3 (113-121) Trimming
The peptides generated by the proteasome are often longer than the optimal 8-10 amino acids required for stable binding to MHC class I molecules. These precursor peptides must be trimmed to the correct size. This trimming process can occur in the cytosol by the action of various aminopeptidases. physiology.orgcore.ac.uk These enzymes cleave amino acids from the N-terminus of the proteasome-generated fragments, tailoring them into their final epitope form before they are transported into the endoplasmic reticulum. core.ac.uk
Transport of MAGE-3 (113-121) Peptides via Transporter Associated with Antigen Processing (TAP)
Once processed to the appropriate length, the MAGE-3 (113-121) peptide must be translocated from the cytosol into the lumen of the endoplasmic reticulum (ER), where MHC class I molecules are assembled. This crucial transport step is mediated by the Transporter Associated with Antigen Processing (TAP). physiology.orgnih.gov TAP is a heterodimeric protein complex, consisting of TAP1 and TAP2 subunits, which forms a channel across the ER membrane. nih.gov The transport of peptides through the TAP complex is an active process that requires the binding and hydrolysis of ATP. physiology.orgnih.gov Inside the ER, the peptide is loaded onto a nascent MHC class I molecule, a process often facilitated by a larger peptide-loading complex that includes tapasin. nih.govnih.gov The stable peptide-MHC complex is then transported to the cell surface for presentation to cytotoxic T lymphocytes.
Antigen Presentation Pathways of Mage 3 113 121
Major Histocompatibility Complex (MHC) Class I Presentation of MAGE-3 (113-121)
The presentation of endogenous antigens, such as the MAGE-A3 protein synthesized within a tumor cell, on MHC class I molecules is a fundamental process for immune surveillance. This pathway ensures that cellular proteins are sampled and their fragments displayed to CD8+ T cells.
Endoplasmic Reticulum (ER) Loading of MAGE-3 (113-121) onto MHC Class I Molecules
The journey of the MAGE-3 (113-121) peptide to the cell surface begins with the degradation of the parent MAGE-A3 protein in the cytosol. While the proteasome is the primary machinery for generating most MHC class I ligands, some epitopes, including one from MAGE-A3, have been shown to be generated by the cytosolic metallopeptidase, insulin-degrading enzyme (IDE). uniprot.orgmdpi.comencyclopedia.pubnih.govabcam.com Following its generation in the cytosol, the MAGE-3 (113-121) peptide, like other antigenic peptides, is translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govsb-peptide.com
Within the ER, the peptide is loaded onto a newly synthesized and partially folded MHC class I molecule. This critical step is facilitated by a multi-protein complex known as the peptide-loading complex (PLC). The PLC is composed of the MHC class I heavy chain, β2-microglobulin (β2m), and several chaperone proteins including calreticulin, ERp57, and tapasin. nih.gov Tapasin plays a crucial role by bridging the MHC class I molecule to the TAP transporter, effectively positioning it to sample the incoming peptides. nih.gov Once a peptide with the correct length and anchor residues, such as MAGE-3 (113-121), binds with sufficient affinity, the MHC class I molecule undergoes a conformational change, stabilizes, and is released from the PLC. This stable peptide-MHC complex is then transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.
Table 1: Key Molecules in MHC Class I Presentation of MAGE-3 (113-121)
| Molecule | Function |
|---|---|
| MAGE-A3 | Source protein for the antigenic peptide. |
| Insulin-Degrading Enzyme (IDE) | A cytosolic protease capable of processing MAGE-A3. uniprot.orgencyclopedia.pub |
| Proteasome | The primary cytosolic protease complex for antigen degradation. |
| TAP1/TAP2 | Transports peptides from the cytosol into the ER. nih.govsb-peptide.com |
| MHC Class I | Presents the antigenic peptide on the cell surface. |
| Peptide-Loading Complex (PLC) | Facilitates the loading of peptides onto MHC class I molecules in the ER. |
| Tapasin | A key chaperone protein within the PLC that links MHC class I to TAP. nih.gov |
| Calreticulin | A chaperone protein in the PLC involved in MHC class I folding. |
| ERp57 | A thiol oxidoreductase within the PLC. |
Role of ER Aminopeptidase Associated with Antigen Processing (ERAAP) in MAGE-3 (113-121) Trimming
Often, peptides transported into the ER by TAP are longer than the optimal 8-10 amino acids required for stable binding to MHC class I molecules. The Endoplasmic Reticulum Aminopeptidase associated with Antigen Processing (ERAAP), and in humans, also ERAP2, are responsible for trimming the N-termini of these precursor peptides to the correct length. nih.govnih.govresearchgate.net This trimming process can either generate the final epitope or destroy it, thus shaping the peptide repertoire presented on the cell surface.
However, studies on the cross-presentation of a long MAGE-A3 peptide have indicated that this process is not dependent on aminopeptidases, suggesting that for certain presentation pathways of MAGE-A3 epitopes, ERAAP trimming may not be a critical step. While ERAAP is essential for the generation of many other epitopes, its specific role in the direct presentation of the minimal MAGE-3 (113-121) epitope from an endogenously synthesized protein has not been definitively established as either essential or dispensable in all contexts. The processing of the MAGE-A3 protein by IDE can directly produce the final epitope, potentially bypassing the need for further trimming in the ER. encyclopedia.pubnih.gov
Cross-Presentation of Exogenous MAGE-A3 Antigens
Cross-presentation is a specialized process primarily carried out by dendritic cells (DCs), where exogenous antigens, such as those from apoptotic tumor cells expressing MAGE-A3, are taken up and presented on MHC class I molecules to prime naive CD8+ T cells. This is crucial for initiating an anti-tumor immune response. Two main pathways for cross-presentation have been described: the vacuolar pathway and the cytosolic pathway.
Vacuolar Pathway of MAGE-A3 (113-121) Cross-Presentation
In the vacuolar pathway, exogenous antigens are processed within the endocytic compartments (phagosomes or endosomes). Research on the cross-presentation of a long MAGE-A3 peptide by human DCs has shown that it follows a vacuolar pathway. researchgate.netaai.orgnih.gov In this pathway, the exogenous MAGE-A3 protein is taken up into a phagosome and degraded by proteases within this compartment, such as cathepsins. The resulting peptides are then loaded onto MHC class I molecules that are recruited to the phagosome.
Interestingly, the HLA-A1-restricted cross-presentation of a long MAGE-A3 peptide was found to be dependent on TAP, which is typically associated with the cytosolic pathway. researchgate.netaai.orgnih.gov This TAP dependency is, however, indirect. It is not required for the transport of the MAGE-A3 peptide itself into the phagosome. Instead, TAP is necessary for the initial loading of endogenous peptides onto HLA-A1 molecules in the ER. This loading allows the HLA-A1 molecules to properly fold, exit the ER, and be transported to the vacuolar compartments where they can then exchange their original peptide for the MAGE-A3-derived epitope. researchgate.netaai.orgnih.gov This highlights a novel mechanism where components of the classical MHC class I pathway are co-opted for vacuolar cross-presentation.
Cytosolic Diversion Pathway of MAGE-A3 (113-121) Cross-Presentation
The cytosolic pathway of cross-presentation involves the translocation of the exogenous antigen from the phagosome into the cytosol. Once in the cytosol, the antigen enters the conventional MHC class I presentation pathway. The MAGE-A3 protein that has been exported from the phagosome is degraded by the proteasome and/or IDE into smaller peptides, including the MAGE-3 (113-121) epitope. uniprot.orgencyclopedia.pubnih.govnih.gov
These peptides are then transported by TAP either into the ER for loading onto nascent MHC class I molecules or back into the phagosome where the peptide-loading machinery has been recruited. nih.govresearchgate.netfrontiersin.org The resulting peptide-MHC class I complexes are then transported to the cell surface for presentation.
Mechanisms of Antigen Export from Phagosomes to Cytosol
A critical and still not fully understood step in the cytosolic cross-presentation pathway is the export of the antigen from the phagosome into the cytosol. Several mechanisms have been proposed for this translocation. One prominent candidate is the Sec61 translocon, a protein channel typically involved in the transport of newly synthesized proteins into the ER and in ER-associated degradation (ERAD), where misfolded proteins are exported to the cytosol for degradation. researchgate.netresearchgate.netmdpi.com It is thought that Sec61 can be recruited to the phagosomal membrane, creating a channel through which the internalized MAGE-A3 antigen can pass into the cytosol. researchgate.netresearchgate.netmdpi.comopen.ac.uk
Other proposed mechanisms for antigen export include the recruitment of the AAA-ATPase p97, which may facilitate translocation through Sec61, and the generation of reactive oxygen species (ROS) by the NADPH oxidase 2 (NOX2) complex within the phagosome, which can alter membrane permeability. nih.gov The specific mechanism utilized for the export of MAGE-A3 from the phagosome is likely dependent on the type of antigen-presenting cell and the context of antigen uptake.
Table 2: Predicted TAP Transport Efficiency and MHC Binding for MAGE-A3 Peptides This table presents in silico predictions of TAP transport efficiency and MHC class I binding affinity for MAGE-A3 derived peptides. Lower IC50 values indicate higher affinity. Data is illustrative of the types of analyses used in epitope prediction.
| Peptide Sequence | Source | Predicted TAP Transport Efficiency (IC50 nM) | Predicted MHC Binding (HLA-A*02:01) (IC50 nM) |
|---|---|---|---|
| KVAELVHFL | MAGE-A3 (112-120) | High | High |
| EVDPIGHLY | MAGE-A3 (168-176) | Moderate | High |
| FLWGPRALV | MAGE-A3 (271-279) | Moderate | High |
Data derived from computational prediction tools such as NetCTLpan and IEDB. oup.comfrontiersin.org
Dendritic Cell Subsets and Efficiency of MAGE-A3 (113-121) Cross-Presentation
Cross-presentation is a specialized mechanism primarily executed by dendritic cells (DCs), where exogenous antigens are taken up and presented on MHC class I molecules to activate cytotoxic CD8+ T cells. sanguinebio.comnih.gov This process is crucial for generating immunity against tumors, which may not be efficiently presented by the tumor cells themselves.
Different subsets of human DCs exhibit varying efficiencies in cross-presentation. The main subsets found in peripheral blood and secondary lymphoid organs include BDCA1+ (CD1c+) DCs, BDCA3+ (CD141+) DCs, and plasmacytoid DCs (pDCs). sanguinebio.comfrontiersin.org
BDCA1+ and BDCA3+ Dendritic Cells: Studies have shown that for necrotic dead cell antigens, both BDCA1+ and BDCA3+ DC subsets are proficient at antigen uptake and are the most effective in stimulating CD8+ T cell responses. sanguinebio.com While macrophages are more efficient at phagocytosing dead cells, they are poor at cross-presentation. sanguinebio.com
Plasmacytoid Dendritic Cells (pDCs): In contrast, pDCs demonstrate poor phagocytosis of dead cells and are generally unable to cross-present these antigens. sanguinebio.com However, for soluble antigens, all three subsets—BDCA1+, BDCA3+, and pDCs—can efficiently cross-present both short and long peptides. sanguinebio.com
XCR1+ Dendritic Cells: A key player in the cross-presentation of cell-associated antigens is the XCR1+ DC subset, which corresponds to the mouse CD8α+ DCs and human CD141+ (BDCA3+) DCs. mdpi.comfrontiersin.org These cells are specialized for cross-priming and are crucial for inducing CTL responses against cancers. frontiersin.org Their superior ability is attributed to factors like maintaining a less acidic pH in endosomes and being more efficient at translocating antigens from endosomes to the cytosol for MHC class I loading. frontiersin.org
The efficiency of cross-presentation by different DC subsets can be influenced by the nature of the antigen and the activation state of the DC. For instance, the addition of adjuvants like saponins (B1172615) or TLR ligands can significantly enhance cross-presentation by BDCA1+ DCs. frontiersin.org
Table 1: Efficiency of Cross-Presentation by Human Dendritic Cell Subsets
| Dendritic Cell Subset | Key Markers | Efficiency in Cross-Presenting Necrotic Cell Antigens | Efficiency in Cross-Presenting Soluble Antigens | Notes |
| BDCA1+ DCs | CD1c | High | High | Can be enhanced by adjuvants. frontiersin.org |
| BDCA3+ DCs | CD141, XCR1, CLEC9A | High | High | Considered the primary cross-presenting subset for cell-associated antigens. mdpi.comfrontiersin.org |
| Plasmacytoid DCs (pDCs) | BDCA2, CD123 | Low/Inefficient | High | Primarily involved in anti-viral immunity. mdpi.com |
| Monocyte-derived DCs (moDCs) | CD11c, HLA-DR | Capable | Capable | Generated in vitro from monocytes and can cross-present antigens. romj.org |
Mhc Binding and Peptide Mhc Complex Characteristics of Mage 3 113 121
HLA Allele Specificity and Restriction of MAGE-3 (113-121) Binding
The presentation of the MAGE-3 peptide to T cells is highly dependent on the specific Human Leukocyte Antigen (HLA) alleles expressed by an individual. Different fragments of the MAGE-A3 protein are presented by different HLA molecules, a phenomenon known as HLA restriction.
The MAGE-A3 peptide encompassing amino acids 112-120, with the sequence KVAELVHFL, is a well-documented epitope restricted by the HLA-A02:01 allele. nih.govnih.govnih.govbiorxiv.orgnih.govnih.govresearchgate.net This specific peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity. nih.gov The HLA-A02:01 molecule is a common Class I allele, making this peptide a significant target for immunotherapy research. nih.gov The process involves the proteolysis of the MAGE-A3 protein in the cytosol, after which the KVAELVHFL peptide is transported and loaded onto HLA-A*02:01 molecules. nih.gov These complexes are then presented on the surface of antigen-presenting cells (APCs) for recognition by CD8+ CTLs. nih.gov The generation of high-avidity T-cell receptors (TCRs) against the MAGE-A3:112–120 peptide has been a focus of studies aiming to develop targeted adoptive T-cell immunotherapies. nih.govnih.govresearchgate.net
Another critical MAGE-A3 epitope, with the sequence EVDPIGHLY, corresponding to amino acids 168-176 of the MAGE-A3 protein, is presented by the HLA-A01:01 allele. aai.orgaacrjournals.orgaacrjournals.orgfrontiersin.orgkactusbio.comnih.govnih.gov This peptide has been a focal point in the development of affinity-enhanced T-cell receptors for adoptive T-cell therapy. aacrjournals.orgnih.govnih.gov The interaction between the EVDPIGHLY peptide and HLA-A01:01 has been extensively studied, particularly in the context of tragic cross-reactivity events where an affinity-enhanced TCR targeting this complex also recognized a peptide from the protein Titin, leading to cardiac toxicity. aacrjournals.orgnih.gov
Beyond the well-characterized HLA-A02:01 and HLA-A01:01 restrictions, various other MAGE-A3 peptides are presented by a range of HLA Class I and Class II molecules. This broad recognition across different HLA alleles underscores the immunogenic potential of the MAGE-A3 protein.
For HLA Class I, epitopes have been identified that bind to alleles such as HLA-A1 and HLA-B44. nih.gov For instance, the MAGE-A3 peptide at positions 168–176 is also recognized in the context of HLA-A1. nih.gov
For HLA Class II, which presents peptides to CD4+ helper T cells, several MAGE-A3 epitopes and their restricting alleles have been identified. A promiscuous MAGE-A3 epitope (amino acids 146-160) has been shown to be presented by various HLA-DR alleles, including HLA-DR4 and HLA-DR7. researchgate.net Another study identified a MAGE-A3 peptide (amino acids 243–258, TQHFVQENYLEY) presented by HLA-DP4 molecules, which are expressed in a significant portion of the Caucasian population. nih.govaacrjournals.org This particular peptide, when presented by HLA-DP4, was shown to be recognized by cytolytic CD4+ T cells on tumor cells. nih.govaacrjournals.org Furthermore, a MAGE-A3 epitope spanning amino acids 121-134 (LLKYRAREPVTKAE) is presented in the context of HLA-DR13. aacrjournals.org The table below summarizes some of the identified HLA restrictions for various MAGE-A3 peptides.
| MAGE-A3 Peptide Sequence/Region | Amino Acid Position | Restricting HLA Allele | HLA Class |
| KVAELVHFL | 112-120 | HLA-A02:01 | Class I |
| EVDPIGHLY | 168-176 | HLA-A01:01 | Class I |
| TQHFVQENYLEY | 243-258 | HLA-DP4 (DPB10401/0402) | Class II |
| LLKYRAREPVTKAE | 121-134 | HLA-DR13 (DRB11302) | Class II |
| ACYEFLWGPRALVETS | 267-282 | HLA-DR1 | Class II |
| MAGE-A3146–160 | 146-160 | HLA-DR4, HLA-DR7 | Class II |
| MAGE-A3161–175 | 161-175 | HLA-DRβ4*01 | Class II |
HLA-A*01:01 Restriction of MAGE-3 (EVDPIGHLY)
Quantitative Analysis of MAGE-3 (113-121) Peptide-MHC Binding Affinity
The binding affinity of a peptide to an MHC molecule is a key determinant of its immunogenicity. Quantitative analysis of this interaction provides valuable insights for predicting and designing effective T-cell epitopes.
For the HLA-A01:01-restricted MAGE-A3 peptide EVDPIGHLY, biophysical analyses have been conducted in the context of T-cell receptor engineering. The wild-type TCR for this peptide-MHC complex typically has a binding affinity (KD) in the micromolar range (1 to 50 μM). nih.gov Through affinity enhancement, a modified TCR called MAG-IC3 was developed that exhibited a very high affinity in the nanomolar range for the HLA-A01:01–MAGE-A3 complex. mdpi.com However, this enhanced affinity also led to cross-reactivity with a Titin-derived peptide, for which the MAG-IC3 TCR had a 10-fold lower affinity. mdpi.com
In another study, the MAGE-A3 peptide267–289 was tested for binding to a panel of purified HLA-DR molecules. It showed a very high affinity for HLA-DR1, even higher than the reference peptide. aai.org It also demonstrated binding to HLA-DR11, DRB5, DR15, DR4, DRB4, and DR7, with decreasing affinity. aai.org The half-maximal effective concentration (EC50) for T-cell stimulation by the MAGE-A3161–175 peptide was found to be 0.06 μg/ml, indicating a strong biological response at low peptide concentrations. nih.gov
The following table presents a summary of quantitative and qualitative binding data for various MAGE-A3 peptides.
| MAGE-A3 Peptide | Restricting HLA Allele | Binding Affinity/Potency |
| MAGE-A3267–289 | HLA-DR1 | Very High Affinity |
| MAGE-A3267–289 | HLA-DR11, DRB5, DR15, DR4, DRB4, DR7 | Moderate to Low Affinity |
| MAGE-A3161–175 | HLA-DRβ401 | EC50 = 0.06 μg/ml for T-cell stimulation |
| EVDPIGHLY | HLA-A01:01 | Wild-type TCR KD: 1-50 μM |
Structural Elucidation of MAGE-3 (113-121)/MHC Complexes
Understanding the three-dimensional structure of the peptide-MHC complex is essential for deciphering the molecular basis of T-cell recognition and cross-reactivity.
Crystal structures of MAGE-A3 have been determined, revealing a structure with a terminal peptide bound in a deep cleft between two tandem-arranged winged helix domains. More specifically, the structural analysis of the MAG-IC3 TCR in complex with HLA-A*01:01 presenting the MAGE-A3 peptide EVDPIGHLY has provided significant insights. mdpi.com This analysis, along with a comparison to the structure with the cross-reactive Titin peptide, confirmed that the MAG-IC3 TCR bound to both peptide-MHC complexes in a very similar manner due to molecular mimicry. mdpi.com
Despite sequence differences at four of the nine amino acid positions, the Titin peptide was able to mimic the conformation of the MAGE-A3 peptide within the MHC groove, leading to TCR cross-reactivity. kactusbio.com The structural comparison revealed that the lower affinity for the Titin peptide might be due to a missing interaction between the TCR and the peptide at position 5, where the MAGE-A3 peptide has an exposed histidine, while the Titin peptide has a buried alanine (B10760859). mdpi.com These structural studies are crucial for understanding the fine specificity of TCRs and for the rational design of safer and more effective T-cell-based immunotherapies.
Conformational Analysis of the MAGE-3 (113-121) Peptide within the MHC Binding Groove
The conformation of the MAGE-3 (113-121) peptide, with the sequence EVDPIGHLY, within the binding groove of the Major Histocompatibility Complex (MHC) class I molecule HLA-A1 is crucial for its recognition by T-cells. aacrjournals.orgnih.gov Structural studies have revealed that nonameric peptides bound to class I MHC proteins often adopt similar conformations, and this holds true for the MAGE-3 (113-121) peptide. researchgate.net
Structural analyses, such as X-ray crystallography, have provided detailed insights into the presentation of the MAGE-3 (113-121) epitope. When bound to HLA-A1, the peptide lies in an extended conformation within the peptide-binding groove, a cleft formed by two parallel alpha-helices atop a beta-sheet floor. biorxiv.orgresearchgate.net The conformation is stabilized by a series of hydrogen bonds between the peptide's main chain and conserved residues of the MHC groove, as well as by the interaction of specific peptide side chains (anchor residues) with pockets within the groove. nih.gov
In the case of the MAGE-3 (113-121) peptide presented by HLA-A1, its conformation is nearly identical to that of a cross-reactive peptide from the protein Titin (ESDPIVAQY), which has implications for off-target T-cell recognition. researchgate.netbiorxiv.org This structural mimicry, despite sequence differences, is a key factor in understanding the specificity of T-cell responses. nih.govbiorxiv.org
Key interactions and conformational details of the MAGE-3 (113-121) peptide in the HLA-A1 groove have been elucidated through structural studies of the TCR-pMHC complex (PDB ID: 5BRZ). researchgate.netbiorxiv.org The glutamic acid at position 1 (pGlu1) of the peptide is capped by the backbone of the third complementarity-determining region of the TCR's alpha chain (CDR3α). researchgate.net The aspartic acid at position 3 (pAsp3), although buried within the HLA-A1 binding groove, forms a hydrogen bond with a tyrosine residue of the TCR's CDR1α. researchgate.net Furthermore, the proline at position 4 (pPro4) is hydrophobically capped by a phenylalanine from the TCR's CDR3α, while its backbone forms a hydrogen bond with an arginine from CDR2β. researchgate.net The conformation is also constrained by the fit of other residues; for example, the glycine (B1666218) at position 6 (pGly6) occupies a tight space, and substitution with a larger amino acid would result in steric clashes with the HLA-A1 helix. researchgate.net
The table below summarizes the key conformational features and interactions of the MAGE-3 (113-121) peptide when presented by HLA-A1.
| Peptide Residue (Position) | Interacting Molecule/Region | Type of Interaction | Conformational Note |
| E (p1) | TCR CDR3α Backbone | Capping Interaction, Charge Complementarity | N-terminal residue fixed in the A pocket of the MHC groove. researchgate.netbiorxiv.org |
| D (p3) | TCR CDR1α (Tyr32) | Hydrogen Bond | Side chain is buried within the HLA-A1 binding groove. researchgate.net |
| P (p4) | TCR CDR3α (Phe101) | Hydrophobic Capping | - |
| P (p4) | TCR CDR2β (Arg56) | Hydrogen Bond | Interaction with the peptide backbone. researchgate.net |
| I (p5) | TCR and HLA-A1 α2 helix | Hydrophobic Packing | Packed between the TCR and the MHC helix. researchgate.net |
| G (p6) | HLA-A1 α1 helix | Steric Fit | The small glycine residue fits into a constrained space. researchgate.net |
| H/Y (p8) | TCR CDR3β | Polar Bond Formation | This position is critical for modulating T-cell activation. biorxiv.org |
| Y (p9) | HLA-A1 F pocket | Anchoring | C-terminal anchor residue fits into a hydrophobic pocket. biorxiv.org |
This detailed conformational analysis highlights how the specific three-dimensional structure of the MAGE-3 (113-121) peptide within the MHC groove is a composite of its primary sequence and the architecture of the binding groove itself, dictating its presentation to and recognition by T-cell receptors.
T Cell Recognition of Mage 3 113 121 Epitope
T-cell Receptor (TCR) Specificity and Avidity for MAGE-3 (113-121)/MHC Complexes
The effectiveness of a T-cell response is largely dependent on the specificity and avidity of the TCR for its target, the peptide-MHC (pMHC) complex. mdpi.com In the context of cancer immunotherapy, particularly for tumor-associated antigens (TAAs) like MAGE-A3, natural TCRs often exhibit low affinity due to central tolerance mechanisms that eliminate high-affinity self-reactive T-cells. nih.gov Consequently, much research has focused on generating high-avidity or affinity-enhanced TCRs to improve anti-tumor efficacy. mdpi.commdpi.com
For instance, high-avidity TCRs have been developed against MAGE-A3 epitopes, such as the HLA-A0201-restricted MAGE-A3 (112-120) peptide. frontiersin.orgaai.org Through methods like the immunization of HLA-transgenic mice or directed evolution, TCRs with significantly improved functional avidity have been created. nih.govnih.govresearchgate.net One notable example involved the affinity maturation of a TCR targeting the MAGE-A3 peptide EVDPIGHLY (residues 161-169) presented by HLA-A01:01. This engineered TCR, known as MAG-IC3, demonstrated a very high affinity in the nanomolar range for the MAGE-A3/HLA-A*01:01 complex. mdpi.com Such high-avidity interactions are critical as it has been shown that as few as ten pMHC complexes on a target cell can be sufficient to trigger a cytotoxic T-cell response. mdpi.com
Table 1: Examples of Studied MAGE-A3 TCRs and Their Characteristics
| TCR Name | Target Epitope (Sequence) | Presenting MHC | Affinity/Avidity | Key Finding |
|---|---|---|---|---|
| MAGE-A3: 112–120 TCR | KVAELVHFL | HLA-A*0201 | High Avidity | Released ~10-fold higher levels of IFN-γ compared to other TCRs against the same target. aai.org |
| A118T variant TCR | KVAELVHFL | HLA-A*0201 | Improved Functional Avidity | A single amino acid substitution in the TCR's CDR3α chain enhanced its functional avidity. frontiersin.orgresearchgate.net |
Molecular Basis of TCR-pMHC Interaction for MAGE-A3 (113-121)
The interaction between a TCR and the MAGE-A3/pMHC complex is a structurally defined event mediated by specific molecular contacts. This recognition is primarily governed by the complementarity-determining regions (CDRs) of the TCR.
The TCR antigen-binding site is composed of six CDR loops, three from the α-chain and three from the β-chain. nih.gov Generally, the CDR1 and CDR2 loops make primary contact with the α-helices of the MHC molecule, providing the basis for MHC restriction. frontiersin.orgufl.edu The hypervariable CDR3 loops, which are not germline-encoded, are positioned over the center of the peptide-binding groove and are primarily responsible for recognizing the specific peptide antigen. frontiersin.orgufl.edufrontiersin.org
This general model holds true for MAGE-A3 recognition. The flexibility of the CDR3 loops is thought to be a key mechanism that allows the TCR to mold itself around different peptide conformations, facilitating both specific recognition and cross-reactivity. ufl.edufrontiersin.org The importance of the CDR3 loops in MAGE-A3 recognition is highlighted by studies where single amino acid substitutions within the CDR3α region of a MAGE-A3-specific TCR were shown to significantly enhance its functional avidity and anti-tumor activity. frontiersin.orgnih.govresearchgate.net For example, substituting an alanine (B10760859) with a threonine at a specific position in the CDR3α chain improved the TCR's ability to recognize the MAGE-A3 (112-120) peptide. nih.govresearchgate.net
The specificity of the TCR-peptide interaction is determined by a few key amino acid residues within the peptide that make direct contact with the TCR's CDR loops. These residues are often located in the central portion of the peptide.
TCR CDR Loop Contributions to Peptide Recognition
TCR Degeneracy and Cross-Recognition of MAGE-3 (113-121) Specific TCRs
TCR degeneracy, or cross-reactivity, is the inherent ability of a single TCR to recognize multiple different pMHC complexes. frontiersin.orgnih.gov While essential for broad pathogen coverage, this property poses a significant safety challenge for TCR-based immunotherapies, as it can lead to the recognition of unintended self-peptides, causing off-target toxicities. frontiersin.orgnih.gov TCRs specific for MAGE-A3 epitopes have been central to understanding this phenomenon.
The MAGE-A family consists of several highly homologous proteins. frontiersin.org Consequently, TCRs developed against a peptide from one MAGE-A member often exhibit cross-reactivity with corresponding peptides from other family members.
Research has shown that a high-avidity TCR generated against the MAGE-A3 (112–120) epitope (KVAELVHFL) also recognized similar peptides from other MAGE-A family members. aai.orgnih.gov This TCR recognized the MAGE-A12 peptide (KMAELVHFL), which differs by only a single amino acid, with an avidity indistinguishable from that for MAGE-A3. frontiersin.orgresearchgate.net It also showed detectable responses against peptides from MAGE-A2 and MAGE-A6. frontiersin.orgaai.orgnih.gov This cross-reactivity led to severe neurotoxicity in a clinical trial, as the MAGE-A12 antigen was unexpectedly expressed in a subset of neurons in the brain. mdpi.comfrontiersin.orgmdpi.com
Table 2: Cross-Reactivity of a MAGE-A3 (112-120) Specific TCR with Homologous MAGE-A Peptides
| MAGE-A Family Member | Peptide Sequence | Recognition by anti-MAGE-A3 (112-120) TCR |
|---|---|---|
| MAGE-A3 | KVA ELVHFL | High |
| MAGE-A12 | KMA ELVHFL | High (Indistinguishable from MAGE-A3) frontiersin.orgresearchgate.net |
| MAGE-A2 | KKA ELVHFL | Detectable frontiersin.orgnih.gov |
Perhaps the most cited example of off-target toxicity due to TCR cross-reactivity involves a MAGE-A3 specific TCR and a peptide derived from the cardiac protein Titin. mdpi.comfrontiersin.org In a clinical trial, patients treated with T-cells engineered to express a high-affinity TCR (MAG-IC3) against the MAGE-A3 epitope EVDPIGHLY suffered fatal cardiac toxicity. mdpi.comfrontiersin.orgmdpi.com
Subsequent investigation revealed that this toxicity was caused by the TCR cross-reacting with a structurally similar peptide, ESDPIVAQY, derived from the Titin protein, which is highly expressed in heart muscle. mdpi.comresearchgate.net This phenomenon, known as molecular mimicry, occurred because the Titin peptide, when bound to the same MHC molecule (HLA-A*01:01), presented a three-dimensional surface that the TCR could recognize, despite significant differences in the primary sequence. mdpi.comnih.gov Although the TCR's affinity for the Titin peptide was about 10-fold lower than for the MAGE-A3 peptide, the high level of Titin expression in cardiac tissue was sufficient to trigger a potent and fatal T-cell response. mdpi.com
Table 3: Comparison of MAGE-A3 and Titin Peptides Recognized by the MAG-IC3 TCR
| Feature | MAGE-A3 Peptide | Titin-derived Peptide |
|---|---|---|
| Protein Source | MAGE-A3 (Cancer-Testis Antigen) | Titin (Cardiac Muscle Protein) |
| Sequence | E V D P I G H L Y | E S D P I V A Q Y |
| Shared Residues | 5 out of 9 | 5 out of 9 |
| Key Difference | Exposed P5-His | Buried P5-Ala mdpi.com |
| Clinical Outcome | Target for Cancer Therapy | Cause of Fatal Cardiac Toxicity mdpi.comfrontiersin.org |
Recognition of Homologous Peptides from MAGE-A Family Members (e.g., MAGE-A2, MAGE-A6, MAGE-A12)
Analysis of Antigen-Specific T-cell Responses to MAGE-3 (113-121) in Preclinical Models
The evaluation of T-cell responses against specific tumor-associated antigens is a cornerstone of cancer immunotherapy research. Preclinical models provide a critical platform for dissecting the immunogenicity of epitopes like MAGE-3 (113-121) and understanding the mechanisms of T-cell recognition and activation.
Induction of Cytotoxic T Lymphocyte (CTL) Activity by MAGE-3 (113-121)
The MAGE-3 (113-121) peptide, and its closely related variant MAGE-A3 (112-120), have been shown to induce potent cytotoxic T lymphocyte (CTL) responses in preclinical settings. These CTLs are capable of recognizing and killing tumor cells that present this specific epitope.
In one study, dendritic cells (DCs) loaded with mRNA from a melanoma expressing MAGE-3 were able to induce polyspecific CTLs. karger.com These CTLs demonstrated cytotoxic activity against target cells pulsed with the MAGE-3 (113–121) peptide, confirming that this epitope can be effectively processed and presented to trigger a cytotoxic response. karger.com
Further research utilized HLA-A0201 transgenic mice to generate high-avidity T-cell receptors (TCRs) against MAGE-A3. nih.govresearchgate.net Mice were immunized with the MAGE-A3 (112–120) peptide (sequence: KVAELVHFL), which largely encompasses the 113-121 epitope. nih.govresearchgate.net Human peripheral blood lymphocytes (PBLs) engineered to express the resulting TCRs demonstrated superior lytic function against MAGE-A3-positive, HLA-A0201-positive tumor cell lines compared to TCRs targeting other MAGE-A3 epitopes. nih.gov This lytic activity was specific, as tumor cells lacking either HLA-A*0201 or MAGE-A3 expression were not effectively killed. nih.govnih.gov The ability of these engineered T cells to lyse tumor cells highlights the potential of the MAGE-3 (113-121) epitope as a target for CTL-mediated immunotherapy. nih.govnih.gov
The table below summarizes the cytotoxic activity of PBLs engineered with a TCR specific for MAGE-A3 (112-120) against various tumor cell lines.
| Target Cell Line | HLA-A0201 Status | MAGE-A3 Status | Specific Lysis by TCR-engineered PBLs |
|---|---|---|---|
| 1300 melanoma | + | + | High |
| 526 melanoma | + | + | High |
| 938 melanoma | - | + | Low / None |
| H1299-A0201 (NSCLC) | + | + | High |
| H1299 (NSCLC) | - | + | Low / None |
Cytokine Production Profiles (e.g., IFN-γ) by MAGE-3 (113-121)-Specific T cells
A key function of activated CTLs and helper T cells is the secretion of cytokines, which orchestrate the anti-tumor immune response. Interferon-gamma (IFN-γ) is a critical pro-inflammatory cytokine that enhances antigen presentation and has direct anti-proliferative effects on tumor cells. plos.orgsartorius.com
Studies involving T cells specific for the MAGE-A3 (112-120) epitope have consistently demonstrated robust IFN-γ production upon antigen recognition. nih.govresearchgate.net In experiments using TCR-engineered human PBLs, co-culture with HLA-A0201-positive, MAGE-A3-positive tumor cells led to the specific release of high levels of IFN-γ. nih.gov The amount of IFN-γ released was significantly lower when the T cells were exposed to tumor cells that were either HLA-A0201-negative or MAGE-A3-negative, indicating a highly specific, antigen-driven response. nih.gov
Furthermore, T cell clones isolated from HLA-A*0201 transgenic mice immunized with the MAGE-A3 (112–120) peptide secreted high levels of IFN-γ when stimulated with either the specific peptide or relevant tumor cells. nih.govresearchgate.net The IFN-γ ELISpot assay is a common method used to quantify the frequency of these cytokine-secreting T cells. nih.govaai.org The production of IFN-γ by MAGE-3 (113-121)-specific T cells is a key indicator of their activation and effector function. plos.orgnih.gov
The table below illustrates the specific IFN-γ secretion by human PBLs engineered with a TCR targeting MAGE-A3 (112-120) in response to various target cells.
| Stimulator Cell Line | HLA-A*0201 Status | MAGE-A3 Status | IFN-γ Release (pg/mL) |
|---|---|---|---|
| 1300 melanoma | + | + | ~2500 |
| 526 melanoma | + | + | ~1500 |
| 624 melanoma | + | - | <100 |
| 938 melanoma | - | + | <100 |
Note: IFN-γ levels are approximate values based on published graphical data for illustrative purposes. nih.gov
CD4+ T-cell Helper Responses to MAGE-A3-Derived Peptides
While CTLs are direct killers of tumor cells, CD4+ helper T cells play a crucial role in orchestrating and sustaining an effective anti-tumor immune response. aacrjournals.org They are essential for the activation and maintenance of CTLs and can also contribute to immunity through cytokine secretion and, in some cases, direct tumor cell lysis. plos.orgaacrjournals.org
Research has identified several MAGE-A3-derived peptides that are recognized by CD4+ T cells. Notably, the MAGE-A3 (111–125) peptide, which contains the 113-121 sequence, has been described as an immunodominant epitope. nih.gov Studies have shown that CD4+ T-cell responses can be detected against this peptide in cancer patients. nih.gov Furthermore, CD4+ T-cell clones specific for MAGE-A3 (111–125) have been shown to recognize the peptide when it is naturally processed and presented by antigen-presenting cells (APCs), confirming its relevance as a naturally occurring T-helper epitope. nih.gov
Vaccination with recombinant MAGE-A3 protein has been shown to induce broad, polyclonal CD4+ T cell responses in preclinical and clinical settings. pnas.org These vaccine-induced CD4+ T cells often exhibit a Th1 phenotype, characterized by the production of IFN-γ, which is critical for cell-mediated immunity. mdpi.com The identification of promiscuous MAGE-A3 helper epitopes, capable of binding to multiple HLA class II molecules, is of great interest for developing broadly applicable cancer vaccines. nih.gov
The following MAGE-A3 derived peptides have been identified as epitopes recognized by CD4+ T cells in various studies.
| MAGE-A3 Peptide Sequence | Region | Associated HLA Restriction (if known) |
|---|---|---|
| LLKYRAKELV | 111–125 | HLA-DR13, DR1, DR4, DR7, DR11, DP4 |
| TQHFVQENYLEY | 247–258 | HLA-DP4 |
| KKLLTQHFVQ | 146–160 | - |
| TSYVKVLHHM | 161–175 | HLA-DR7 |
| FFWGPRALVE | 281–295 | HLA-DR11 |
Note: This table lists several known CD4+ epitopes from the MAGE-A3 protein. aacrjournals.orgnih.govpnas.orgnih.gov
In vivo Immunogenicity Studies in Transgenic Mouse Models
To better predict human immune responses, preclinical studies often employ transgenic mouse models that express human leukocyte antigen (HLA) genes. creative-biolabs.comcreative-biolabs.com These models are invaluable for assessing the in vivo immunogenicity of peptide-based cancer vaccines and for generating human-relevant TCRs. aai.orgcreative-biolabs.com
The immunogenicity of the MAGE-A3 (112-120) peptide has been robustly demonstrated in HLA-A*0201 transgenic mice. nih.govresearchgate.net In these studies, mice were immunized with the peptide, which led to the generation of specific, high-avidity CTLs. nih.govresearchgate.net Spleen and lymph node cells from these immunized mice showed specific reactivity against the MAGE-A3 peptide. nih.gov This approach not only confirmed the peptide's ability to break tolerance and induce an immune response in vivo but also enabled the isolation of potent TCRs for subsequent therapeutic development. nih.govresearchgate.net
In other in vivo models, vaccination with a recombinant MAGE-A3 protein combined with an adjuvant (AS15) was shown to induce a powerful and long-lasting anti-tumor response. plos.org This response was capable of eliminating MAGE-A3-expressing tumor cells months after the final immunization. plos.org Mechanistic studies in these mouse models revealed that CD4+ T cells and NK cells were the primary effectors of the anti-tumor response, with IFN-γ being a critical effector molecule. plos.org These findings underscore the importance of inducing a strong T-helper response for sustained tumor control in vivo. plos.orgasm.org
Methodological Approaches in Mage 3 113 121 Research
In Silico Prediction and Bioinformatics Tools for MAGE-3 (113-121) Epitope Identification
The initial step in identifying potential T-cell epitopes from tumor-associated antigens like MAGE-3 often involves in silico analysis. This computational approach utilizes bioinformatics tools and algorithms to predict which peptide fragments of a protein are likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. nih.gov
Several prediction algorithms are based on identifying peptide sequences that contain specific "anchor residues." These are amino acids at key positions within the peptide that are known to fit into the binding pockets of particular MHC alleles. nih.gov However, the presence of anchor residues alone does not guarantee strong binding. nih.gov Therefore, more sophisticated tools have been developed.
Quantitative matrices (QMs) and virtual matrices (VMs) are common methods. nih.gov Servers like BIMAS and SYFPEITHI use QMs derived from experimental binding data, while TEPITOPE, which has been used for identifying epitopes in MAGE-3, is based on VMs. nih.gov Other advanced tools, such as MHCPred and EpiJen, employ methods like multiple linear regression and multi-step algorithms that model various stages of antigen processing, including proteasomal cleavage and transport-associated protein (TAP) binding, to improve prediction accuracy. nih.gov An in silico study focused on finding conserved epitopes within MAGE subfamilies confirmed six previously reported epitopes from in vitro studies, demonstrating the efficacy of these computational tools in epitope prediction.
Table 1: Selected Bioinformatics Tools for T-Cell Epitope Prediction
| Tool Name | Prediction Method | Key Features |
| BIMAS | Quantitative Matrices (QM) | Based on measured dissociation half-times of peptide-MHC complexes. nih.gov |
| SYFPEITHI | Quantitative Matrices (QM) | Performs well in predicting known epitopes. nih.gov |
| TEPITOPE | Virtual Matrices (VM) | Used for identifying epitopes in the MAGE-3 tumor antigen. nih.gov |
| MHCPred | Additive Method (QM) | Develops quantitative models using multiple linear regression. nih.gov |
| EpiJen | Multi-step Algorithm | Models proteasomal cleavage, TAP transport, and MHC binding. nih.gov |
In Vitro T-cell Stimulation and Functional Assays for MAGE-3 (113-121) Reactivity
Following computational prediction, the immunogenicity of the MAGE-3 (113-121) peptide is confirmed through a series of in vitro laboratory experiments designed to stimulate and measure T-cell responses.
Use of Peptide-Pulsed Antigen-Presenting Cells (APCs)
A cornerstone of in vitro T-cell stimulation is the use of antigen-presenting cells (APCs). karger.com Dendritic cells (DCs) are considered the most potent APCs and are frequently used in this context. karger.comnih.gov The process involves incubating DCs with the synthetic MAGE-3 (113-121) peptide. karger.comnih.gov The DCs internalize the peptide and present it on their surface via MHC class I molecules. These "peptide-pulsed" APCs are then co-cultured with T-cells, typically isolated from a patient's peripheral blood mononuclear cells (PBMCs). karger.comnih.gov This mimics the natural process of antigen presentation and can induce the activation and expansion of T-cells that are specific for the MAGE-3 (113-121) epitope. karger.com In some studies, the T2 cell line, which is deficient in TAP but can be loaded with exogenous peptides, is used as an APC to test for peptide-specific reactivity. nih.govnih.gov
Measurement of T-cell Activation Markers and Effector Functions
Once T-cells are stimulated, their activation and functional capabilities are assessed using various assays. A key indicator of a successful T-cell response is the release of cytokines, such as interferon-gamma (IFN-γ). nih.govnih.gov The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the number of IFN-γ-secreting T-cells. researchgate.net
Another critical effector function of cytotoxic T-lymphocytes (CTLs) is their ability to kill target cells. nih.gov This is often measured through a cytotoxicity assay, where stimulated T-cells (effector cells) are co-cultured with target cells, such as peptide-pulsed DCs or tumor cells expressing MAGE-3. karger.comnih.gov The lysis of target cells indicates a potent cytotoxic response. nih.gov The expression of cell surface markers associated with T-cell activation, such as CD25, CTLA-4, and PD-1, can also be measured by flow cytometry to characterize the phenotype of the responding T-cells. nih.govfrontiersin.orgbdbiosciences.com Furthermore, T-cell proliferation and degranulation are other important measures of their effector function. nih.gov
MHC Multimer (Tetramer/Dextramer) Technology for MAGE-3 (113-121)-Specific T-cell Detection
To directly visualize and quantify T-cells that specifically recognize the MAGE-3 (113-121) peptide, researchers employ MHC multimer technology. nih.gov This technology has been instrumental in monitoring antigen-specific T-cell responses both ex vivo and after therapeutic interventions. nih.gov
MHC multimers are laboratory-engineered complexes consisting of multiple peptide-MHC (pMHC) molecules linked together. nih.gov The most common forms are tetramers and dextramers. nih.govimmudex.com MHC tetramers consist of four pMHC molecules bound to a central streptavidin molecule, which is typically labeled with a fluorophore. nih.govcreativebiolabs.net MHC dextramers utilize a dextran (B179266) backbone to which multiple pMHC molecules and fluorochromes are attached. immudex.comimmudex.com
The multivalent nature of these reagents allows them to bind with high avidity to T-cell receptors (TCRs) that are specific for the MAGE-3 (113-121) peptide presented by the corresponding MHC allele. nih.gov By using flow cytometry, these fluorescently labeled multimers can identify and count the rare MAGE-3-specific T-cells within a larger population of lymphocytes. nih.govnih.gov Dextramers, with their higher number of pMHC complexes, are reported to offer increased binding affinity, which can be particularly advantageous for detecting T-cells with low-affinity TCRs. immudex.comimmudex.com
Table 2: Comparison of MHC Multimer Technologies
| Technology | Structure | Key Advantage | Application in MAGE-3 Research |
| MHC Tetramer | Four pMHC monomers linked to a fluorescently labeled streptavidin core. nih.gov | Well-established and widely used for detecting αβ T cells. nih.gov | Used to confirm the specificity of MAGE-A3 TCR-transduced CD8+ cells. nih.gov |
| MHC Dextramer | Multiple pMHC monomers and fluorophores attached to a dextran backbone. immudex.com | Increased avidity allows for detection of low-affinity T-cells. immudex.comimmudex.com | Available for detecting T-cells specific for MAGE-3 epitopes. labbase.net |
Structural Biology Techniques for MAGE-3 (113-121) Interactions
Understanding the precise molecular interactions between the MAGE-3 (113-121) peptide, the MHC molecule, and the T-cell receptor is crucial for elucidating the basis of its immunogenicity and for the rational design of improved immunotherapies.
X-ray Crystallography of MAGE-A3 (113-121)/MHC/TCR Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules. nih.govresearchgate.net In the context of MAGE-3 research, this method has been applied to solve the crystal structure of the ternary complex formed by the MAGE-A3 peptide, the presenting MHC molecule (such as HLA-A*01:01), and the specific T-cell receptor that recognizes this complex. nih.govresearchgate.net
These structural studies provide detailed insights into the "docking" of the TCR onto the pMHC surface. nih.gov They reveal the specific amino acid residues in the peptide and the MHC that make contact with the complementarity-determining regions (CDRs) of the TCR. researchgate.net This information is critical for understanding the molecular basis of TCR specificity and affinity. For instance, structural analysis can explain why a particular TCR recognizes the MAGE-A3 peptide but not other, similar self-peptides, a phenomenon known as molecular mimicry that can have severe clinical consequences. nih.gov Although cryo-electron microscopy (cryoEM) is an emerging technique, X-ray crystallography has historically been the preferred method for determining the structures of TCR-pMHC complexes. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Analysis
Information regarding the use of Cryo-Electron Microscopy specifically for the structural analysis of the MAGE-3 (113-121) peptide complexed with HLA and a T-cell receptor is not available in the current body of published research. Structural studies of MAGE family peptide complexes have more commonly utilized X-ray crystallography.
Genetic Engineering of T-cell Receptors (TCRs) for MAGE-3 (113-121) Specificity
The generation of T-cells with specificity for the MAGE-3 (113-121) epitope is a key area of research in adoptive T-cell therapy. This involves advanced genetic engineering techniques to create high-avidity T-cell receptors (TCRs) capable of recognizing this specific tumor-associated antigen. These engineered TCRs can then be introduced into a patient's own T-cells, redirecting them to identify and eliminate cancer cells that present the MAGE-A3 peptide. However, enhancing TCR affinity carries the risk of off-target toxicities, as the modified receptors may gain the ability to recognize similar, unrelated peptides on healthy tissues. ashpublications.orgfrontiersin.orgashpublications.orgnih.gov
Isolation and Cloning of MAGE-A3 (113-121)-Specific TCR Chains
A primary method for generating high-avidity TCRs against MAGE-A3 involves the use of transgenic mouse models that express human leukocyte antigen (HLA) molecules, such as HLA-A0201 or HLA-A01. nih.govaai.orgnih.gov
The general procedure is as follows:
Immunization: HLA-transgenic mice are immunized with a specific MAGE-A3 peptide, such as MAGE-A3 (112-120, KVAELVHFL) or MAGE-A3 (113-121, EVDPIGHLY), often administered with a helper peptide to boost the immune response. nih.govaai.org This process circumvents human central tolerance mechanisms, which would typically eliminate high-affinity self-reactive T-cells.
T-Cell Isolation: After immunization, T-cells are harvested from the spleen and lymph nodes of the mice. These cells are then stimulated in vitro with the same MAGE-A3 peptide to expand the population of reactive T-cells. nih.gov
Cloning and Screening: Reactive T-cell populations are cloned by limiting dilution to isolate individual T-cell clones with high specificity and functional avidity. nih.govresearchgate.net These clones are screened for their ability to recognize and respond to tumor cells that naturally present the MAGE-A3 peptide. researchgate.net
TCR Gene Identification and Cloning: For the most promising T-cell clones, the genetic sequences of the specific α- and β-chains that form the TCR are identified. These TCR α- and β-chain genes are then isolated and cloned into expression vectors, typically retroviral or lentiviral vectors. nih.govaai.orgresearchgate.net
Transduction: The engineered viral vectors are used to transfer the MAGE-A3-specific TCR genes into human peripheral blood lymphocytes (PBLs), creating TCR-engineered T-cells for therapeutic use. nih.govnih.gov
In some cases, MAGE-A3 specific T-cell clones have been isolated directly from melanoma patients following vaccination with MAGE-A3 epitopes. nih.gov
Mutagenesis and Affinity Optimization of MAGE-3 (113-121)-Binding TCRs
Once a naturally-occurring or murine-derived TCR specific for MAGE-A3 is isolated, its affinity and functional avidity can be further enhanced through protein engineering techniques. The goal is to improve the T-cell's sensitivity to the low levels of antigen often found on tumor cells. nih.gov
Site-Directed Mutagenesis: A common approach is to introduce specific point mutations into the complementarity-determining regions (CDRs) of the TCR, which are the loops that directly contact the peptide-HLA complex. In one study targeting the MAGE-A3 (112-120) peptide, researchers generated variants of the CDR3 α-chain. nih.govaai.org A single amino acid substitution of alanine (B10760859) to threonine at position 118 of the TCR α-chain was found to significantly improve the functional avidity of the TCR in both CD4+ and CD8+ T-cells. nih.govaai.orgresearchgate.net
Phage Display and Affinity Maturation: Another powerful technique for affinity optimization is phage display. In this method, a library of TCR variants is generated and displayed on the surface of bacteriophages. This library can be created by mutating the TCR α/β sequences from a parent T-cell clone. nih.gov The phages are then screened against the target MAGE-A3 peptide-HLA complex. Through iterative rounds of binding, washing, and elution, variants with progressively higher affinity are selected. This approach was used to create a panel of TCRs with a wide range of enhanced affinities for the HLA-A*01-restricted MAGE-A3 peptide (EVDPIGHLY). nih.gov
While these techniques can successfully increase a TCR's potency, they also increase the risk of cross-reactivity. An affinity-enhanced TCR targeting the MAGE-A3 peptide (EVDPIGHLY) was found to recognize a structurally similar peptide from the muscle protein Titin (ESDPIVAQY), leading to fatal cardiotoxicity in a clinical trial. nih.govnih.govrcsb.orgaacrjournals.org This highlights the critical need for comprehensive preclinical safety testing of affinity-enhanced TCRs.
Table 1: Examples of Engineered MAGE-A3 TCR Modifications This table is a representative summary based on published research findings.
| Parent TCR Source | Target Peptide/HLA | Engineering Method | Modification Detail | Outcome | Reference(s) |
|---|---|---|---|---|---|
| HLA-A0201 Transgenic Mouse | MAGE-A3 (112-120) | Site-Directed Mutagenesis | Substitution of Alanine to Threonine at position 118 of the CDR3 α-chain. | Improved functional avidity in CD4+ and CD8+ T-cells. | nih.govaai.orgfrontiersin.org |
Mass Spectrometry-Based Immunopeptidomics for Endogenous MAGE-3 (113-121) Presentation
Mass spectrometry (MS)-based immunopeptidomics is the only method that provides direct evidence of which peptides are naturally processed and presented by HLA molecules on the surface of tumor cells. frontiersin.org This is a critical step in validating a peptide, such as MAGE-3 (113-121), as a genuine target for immunotherapy. briarcliffschools.org
The typical workflow for identifying endogenously presented peptides involves several key steps:
Cell Lysis and HLA Complex Isolation: A large number of tumor cells or tissues are lysed. The HLA-peptide complexes are then isolated from the cell lysate using immunoaffinity purification with antibodies specific for certain HLA molecules. briarcliffschools.orgthermofisher.com
Peptide Elution: The bound peptides are eluted (released) from the HLA molecules, typically by using a mild acid treatment. windows.net
Peptide Separation: The complex mixture of eluted peptides is separated using high-performance liquid chromatography (HPLC). windows.netnih.gov
Mass Spectrometry Analysis: The separated peptides are analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence. thermofisher.comresearchgate.net
Data Analysis: The resulting spectral data is compared against protein sequence databases to identify the peptides. thermofisher.com This requires specialized search algorithms because, unlike standard proteomics, the peptides are not generated by a predictable enzyme like trypsin. thermofisher.com
Using this approach, researchers have successfully identified and quantified naturally presented MAGE-A3 peptides from tumor cells. For instance, one study used a targeted MS method to quantify approximately 720 copies of a MAGE-A3 peptide on the surface of myeloma cells. briarcliffschools.org Another study identified the naturally processed MAGE-3 (271-279) peptide (sequence FLWGPRALV) from hepatocellular carcinoma (HCC) tissue, with an estimated 38-39 copies per cell. nih.gov The detection of specific MAGE-A3 peptides on the tumor cell surface confirms that the MAGE-A3 protein is endogenously processed and that these specific epitopes are presented to the immune system. microbiologybook.orgnih.gov
Q & A
Q. What protocols ensure reproducibility of MAGE-3 (113-121) studies across labs?
- Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for animal studies. Share raw data (e.g., flow cytometry FCS files) via public repositories (e.g., FlowRepository). Use blinded analysis for subjective endpoints (e.g., tumor volume measurements). Publish detailed SOPs for peptide handling and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
